Home > Products > Building Blocks P4964 > 2-(Quinolin-3-YL)acetic acid
2-(Quinolin-3-YL)acetic acid - 21168-40-1

2-(Quinolin-3-YL)acetic acid

Catalog Number: EVT-366434
CAS Number: 21168-40-1
Molecular Formula: C11H9NO2
Molecular Weight: 187.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-(Quinolin-3-yl)acetic acid and its derivatives represent a novel class of antiretroviral agents that target HIV-1 integrase (HIV IN), a viral enzyme crucial for integrating the HIV genome into the host cell DNA. [, , ] These compounds are classified as allosteric inhibitors, meaning they bind to a site on the enzyme distinct from the active site, thereby modulating enzyme activity indirectly. [, , ] Within this class, 2-(quinolin-3-yl)acetic acid derivatives are particularly significant as they specifically target the LEDGF/p75 binding pocket on HIV IN, disrupting its interaction with the cellular cofactor LEDGF/p75. [, , , , ] This interaction is essential for efficient viral replication, making it an attractive target for therapeutic intervention. [, , ]

Synthesis Analysis

The synthesis of 2-(quinolin-3-yl)acetic acid and its derivatives can be achieved through various methods, often involving modifications to the quinoline core structure and the acetic acid side chain. While specific details regarding the synthesis of 2-(quinolin-3-yl)acetic acid itself are not elaborated upon in the provided papers, several studies highlight the synthesis and biological evaluation of its derivatives. [, ]

One study explores the modification of the 2-(quinolin-3-yl)acetic acid series through scaffold hopping and the development of pyridine analogues as mechanism-based selective inhibitors. [] These modifications aim to improve potency and selectivity towards the target, highlighting the ongoing efforts in optimizing the chemical structure for enhanced antiviral activity. []

Molecular Structure Analysis

Detailed analysis of the molecular structure of 2-(quinolin-3-yl)acetic acid and its derivatives is crucial for understanding their binding interactions with the LEDGF/p75 binding pocket of HIV IN. While specific structural data is not presented within the provided excerpts, the papers emphasize the importance of the quinoline core and the acetic acid side chain for binding. [, , ] Modifications to these structural features influence the compounds' potency and mechanism of action, suggesting the presence of specific molecular interactions with the target site. [, ]

Mechanism of Action

2-(Quinolin-3-yl)acetic acid derivatives, often referred to as LEDGINs or ALLINIs, exhibit a multimodal mechanism of action targeting multiple stages of the HIV-1 replication cycle. [, , ] Primarily, they act as allosteric inhibitors by binding to the LEDGF/p75 binding pocket of HIV IN, thereby preventing the interaction between the viral enzyme and its cellular cofactor LEDGF/p75. [, , , ] This interaction is crucial for efficient viral integration into the host genome, and its disruption hinders viral replication. [, , ]

Beyond simply blocking the LEDGF/p75 interaction, these compounds also impact HIV IN oligomerization, leading to the formation of an inactive multimeric form of the enzyme. [] This disruption of the normal oligomeric state further impairs the enzyme's activity, contributing to the overall antiviral effect. [] Interestingly, 2-(quinolin-3-yl)acetic acid derivatives also demonstrate inhibitory effects on later stages of the HIV-1 lifecycle, including particle core maturation and reverse transcription. [] This suggests a more complex mechanism of action than initially thought, potentially involving interactions with other viral or cellular factors. []

The multimodal nature of these compounds makes them promising candidates for antiretroviral therapy, offering potential advantages over traditional active site inhibitors. [, ] Their ability to disrupt multiple stages of the viral life cycle and their synergistic effects with other antiretroviral drugs highlight their potential for combating HIV infection. [, ]

Applications

The primary application of 2-(quinolin-3-yl)acetic acid derivatives lies in their potential as antiretroviral agents against HIV-1 infection. [, , , , , ] By targeting the LEDGF/p75 binding pocket of HIV IN, these compounds disrupt a critical step in the viral life cycle, inhibiting viral replication and potentially offering a new therapeutic avenue for HIV/AIDS treatment. [, , , ]

Furthermore, their distinct mechanism of action, coupled with their synergistic potential with existing antiretroviral drugs like raltegravir, makes them promising candidates for combination therapies, potentially improving treatment efficacy and combating drug resistance. [, ]

Beyond their direct antiviral activity, 2-(quinolin-3-yl)acetic acid derivatives also serve as valuable research tools for investigating the intricate mechanisms of HIV IN function and its interactions with host factors like LEDGF/p75. [, ] Their ability to modulate HIV IN activity through allosteric mechanisms provides a unique opportunity to dissect the multifaceted roles of this viral enzyme in the viral life cycle.

LEDGIN-6

  • Compound Description: LEDGIN-6 is a potent allosteric inhibitor of HIV-1 integrase that binds to the LEDGF/p75 binding pocket of the enzyme. It exhibits antiviral activity in the nanomolar range. [, ]
  • Relevance: LEDGIN-6 is a key derivative of 2-(Quinolin-3-yl)acetic acid and serves as a lead compound for developing more potent ALLINIs. It shares the core quinoline-acetic acid scaffold with the target compound but incorporates additional substituents that contribute to its enhanced activity. [, ]

BI-B

  • Compound Description: BI-B represents another potent derivative of 2-(Quinolin-3-yl)acetic acid, displaying antiviral activity against HIV-1 in cell culture. []
  • Relevance: Similar to LEDGIN-6, BI-B exemplifies a successful modification of the core 2-(Quinolin-3-yl)acetic acid scaffold, resulting in a compound with improved potency against HIV-1. []

(±)-BI-D

  • Compound Description: (±)-BI-D is a close analog of BI-B with modifications in the substituents attached to the quinoline ring. []
  • Relevance: (±)-BI-D allows exploration of structure-activity relationships within the 2-(Quinolin-3-yl)acetic acid derivative series, providing insights into the impact of specific substituents on antiviral activity. []
  • Compound Description: This category refers to a series of 2-(Quinolin-3-yl)acetic acid derivatives specifically designed to target the A128T mutant strain of HIV-1 integrase, which shows resistance to certain integrase inhibitors. []
  • Relevance: These compounds highlight the adaptability of the 2-(Quinolin-3-yl)acetic acid scaffold for developing inhibitors targeting specific drug-resistant HIV-1 variants. []
  • Compound Description: These are compounds where the quinoline core of 2-(Quinolin-3-yl)acetic acid is replaced with a pyridine ring. This modification aimed to explore alternative scaffolds while retaining the essential pharmacophore for integrase inhibition. []
  • Relevance: Pyridine analogs represent a scaffold-hopping approach, deviating from the quinoline core while seeking to maintain the biological activity associated with 2-(Quinolin-3-yl)acetic acid. These analogs provide insights into the essential structural elements required for integrase inhibition. []

Properties

CAS Number

21168-40-1

Product Name

2-(Quinolin-3-YL)acetic acid

IUPAC Name

2-quinolin-3-ylacetic acid

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

InChI

InChI=1S/C11H9NO2/c13-11(14)6-8-5-9-3-1-2-4-10(9)12-7-8/h1-5,7H,6H2,(H,13,14)

InChI Key

GQOJGBVTUSRBPQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C=N2)CC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.